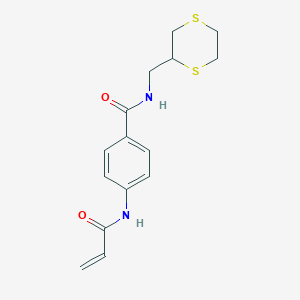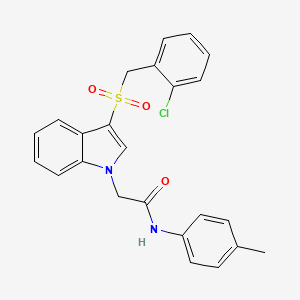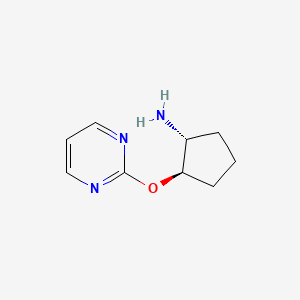
N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzamide and has a unique structure that makes it a promising candidate for drug development. In
Mechanism Of Action
The mechanism of action of N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide is not fully understood. However, studies have suggested that it acts by inhibiting certain enzymes and signaling pathways that are involved in inflammation, cancer, and viral infections. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. In addition, the compound has been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1) and hepatitis C virus (HCV).
Biochemical and Physiological Effects:
N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation. In addition, the compound has been shown to reduce the viral load in infected cells and inhibit viral replication.
Advantages And Limitations For Lab Experiments
One of the advantages of using N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide in lab experiments is its high purity and stability. The compound is easy to synthesize and purify, and it has a long shelf life. In addition, the compound has been shown to exhibit potent biological activities at low concentrations, making it a cost-effective option for research. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to dissolve the compound in certain buffers and media, which may affect its biological activity.
Future Directions
There are several future directions for the research on N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide. One direction is to explore its potential as a therapeutic agent for different diseases. Further studies are needed to elucidate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to increase the yield and purity of the compound. In addition, future research can focus on developing novel analogs of N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide with improved solubility and biological activity. Overall, the compound has shown great potential in scientific research, and further studies are needed to fully explore its therapeutic applications.
In conclusion, N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide is a promising chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities, and it has been tested in vitro and in vivo in different disease models. The synthesis method is straightforward, and the compound is stable and exhibits potent biological activities at low concentrations. However, the compound has low solubility in aqueous solutions, which may affect its biological activity. Further research is needed to fully explore the potential of N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide as a therapeutic agent for different diseases.
Synthesis Methods
The synthesis of N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide involves the reaction of 4-aminobenzamide with 1,4-dithiane-2-carboxaldehyde and prop-2-enoyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a catalyst such as copper (I) iodide. The product is obtained in good yield and purity after purification using column chromatography.
Scientific Research Applications
N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anticancer, and antiviral activities. The compound has been tested in vitro and in vivo in different disease models, and the results have been promising.
properties
IUPAC Name |
N-(1,4-dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-2-14(18)17-12-5-3-11(4-6-12)15(19)16-9-13-10-20-7-8-21-13/h2-6,13H,1,7-10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERNDJINNKRTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)NCC2CSCCS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,4-Dithian-2-ylmethyl)-4-(prop-2-enoylamino)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2617079.png)
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2617080.png)
![1,6,7,8-tetramethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2617082.png)

![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B2617084.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2617087.png)

![N-[1-(1-Methylimidazol-2-yl)piperidin-4-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2617091.png)



![(Z)-2-cyano-3-hydroxy-3-methoxy-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2617101.png)
